molecular formula C13H17NO3S B14483220 Methyl 7-oxo-7-[(pyridin-2-yl)sulfanyl]heptanoate CAS No. 64888-98-8

Methyl 7-oxo-7-[(pyridin-2-yl)sulfanyl]heptanoate

Katalognummer: B14483220
CAS-Nummer: 64888-98-8
Molekulargewicht: 267.35 g/mol
InChI-Schlüssel: BSKNQERLAUVHCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 7-oxo-7-[(pyridin-2-yl)sulfanyl]heptanoate is an organic compound that features a pyridine ring attached to a heptanoate chain with a sulfanyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-oxo-7-[(pyridin-2-yl)sulfanyl]heptanoate typically involves the reaction of pyridine-2-thiol with a heptanoate derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 7-oxo-7-[(pyridin-2-yl)sulfanyl]heptanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution reaction.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 7-oxo-7-[(pyridin-2-yl)sulfanyl]heptanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Methyl 7-oxo-7-[(pyridin-2-yl)sulfanyl]heptanoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with proteins involved in cell signaling pathways, thereby modulating cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 3-oxo-3-(pyridin-2-yl)propanoate
  • Methyl 2-oxo-2-(pyridin-2-yl)acetate
  • Methyl 4-oxo-4-(pyridin-2-yl)butanoate

Uniqueness

Methyl 7-oxo-7-[(pyridin-2-yl)sulfanyl]heptanoate is unique due to its longer heptanoate chain and the presence of a sulfanyl group, which imparts distinct chemical and biological properties compared to its shorter-chain analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

64888-98-8

Molekularformel

C13H17NO3S

Molekulargewicht

267.35 g/mol

IUPAC-Name

methyl 7-oxo-7-pyridin-2-ylsulfanylheptanoate

InChI

InChI=1S/C13H17NO3S/c1-17-12(15)8-3-2-4-9-13(16)18-11-7-5-6-10-14-11/h5-7,10H,2-4,8-9H2,1H3

InChI-Schlüssel

BSKNQERLAUVHCQ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CCCCCC(=O)SC1=CC=CC=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.